(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Medicinal Chemistry Physicochemical Properties Drug Design

SAR campaigns demand exact building blocks-minor substituent shifts alter lipophilicity and binding. (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-56-5) provides the critical ortho-ethoxy pattern for mapping steric/electronic effects at target sites. • Ortho-ethoxy increases LogP vs. unsubstituted analog for ADME modulation • Secondary amine enables further derivatization (fluorescent tags, biotin, probes) • 98% purity; room-temp storage; global shipping available

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 510723-56-5
Cat. No. B1299166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
CAS510723-56-5
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNCC2=CN=CC=C2
InChIInChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3
InChIKeyRYNAEXNJGSTGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine Overview


(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 510723-56-5) is a secondary amine with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol [1]. It is characterized by a benzylamine core with a 2-ethoxy substituent on the benzyl ring and a pyridin-3-ylmethyl group on the amine nitrogen. The compound is primarily utilized as a research chemical and a versatile building block in organic synthesis [1]. Its structural features make it a candidate for use in medicinal chemistry programs, particularly for the development of novel ligands, enzyme inhibitors, or receptor modulators [1].

Workflow Organic synthesis building block for medicinal chemistry and ligand design
Selection Secondary amine with ortho-ethoxy substitution offers distinct molecular geometry for SAR exploration
Context Reported as a versatile research chemical; physicochemical properties support partitioning and purification assessments

Substitution Risk & Specificity


Direct substitution of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine with other in-class compounds, such as the unsubstituted benzyl-pyridin-3-ylmethyl-amine (CAS 63361-56-8) or the 4-ethoxy isomer (CAS 510723-57-6), is not scientifically sound. The 2-ethoxy substituent on the benzyl ring is a critical determinant of the compound's lipophilicity, molecular geometry, and potential for specific molecular interactions [1]. Even minor structural modifications can profoundly impact properties like solubility, membrane permeability, and binding affinity to biological targets, leading to unpredictable or null results in experimental assays [1]. Therefore, rigorous structure-activity relationship (SAR) studies demand the use of the exact compound specified to ensure experimental reproducibility and data integrity.

Unsubstituted benzyl-pyridin-3-ylmethyl-amine (CAS 63361-56-8)
Lacks the ethoxy group that may raise lipophilicity; membrane-permeability context can shift and does not transfer directly.
4-Ethoxy isomer (CAS 510723-57-6)
Para-substitution changes molecular conformation and potential intermolecular interactions; binding-mode interpretation may not reproduce.
3-Ethoxy isomer or other positional variants
Altered hydrogen-bonding capacity and steric profile; chromatographic and assay behavior may differ, requiring method-specific review.

Differentiation from Closest Analogs


Lipophilicity vs Unsubstituted Analog

The presence of the 2-ethoxy group on the benzyl ring increases the lipophilicity of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine compared to the unsubstituted benzyl-pyridin-3-ylmethyl-amine. This is a class-level inference based on the physicochemical properties of the ethoxy substituent [1]. For the target compound, the estimated LogP is approximately 2.24 [1]. For the unsubstituted analog, benzyl-pyridin-3-ylmethyl-amine (CAS 63361-56-8), the estimated LogP is 1.85 . This difference of approximately 0.39 LogP units indicates a notable increase in lipophilicity, which can influence membrane permeability and target binding [1].

Lipophilicity
Class-level
Target LogP ~2.24 vs unsubstituted ~1.85 (+0.39)
Reported lipophilicity increase may affect membrane partitioning.
Estimated values (ACD/Labs); require experimental confirmation in target assay.
Medicinal Chemistry Physicochemical Properties Drug Design

Physicochemical Property Changes

The 2-ethoxy substituent on the benzyl ring imparts distinct physicochemical properties to the molecule, differentiating it from its isomers. For (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, the predicted boiling point is 372.0 ± 27.0 °C at 760 mmHg and the predicted density is 1.1 ± 0.1 g/cm³ . While directly comparable data for the 3-ethoxy and 4-ethoxy isomers are not available in the same dataset, the substitution pattern is known to influence these bulk properties . This is a class-level inference based on the known behavior of aromatic isomers. The specific 2-ethoxy arrangement, in particular, can lead to different intermolecular interactions (e.g., hydrogen bonding) compared to the para-substituted analog .

Physical properties
Class-level
Predicted BP: 372.0 °C, Density: 1.1 g/cm³
Supports purification and formulation context.
Comparator isomer data unavailable; direct comparison cannot be performed.
Organic Synthesis Physicochemical Characterization Chromatography

Unique Ortho-Ethoxy Scaffold

The compound's defining feature is the 2-ethoxy group on the benzyl ring. This ortho-substitution pattern is structurally distinct from the 4-ethoxy isomer (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 510723-57-6) [1]. The ortho-ethoxy group can participate in unique intramolecular interactions and influence the molecule's overall conformation, potentially leading to different binding modes with biological targets compared to its meta or para analogs [2]. This is a class-level inference based on established principles of medicinal chemistry.

Scaffold comparison
Class-level
2-Ethoxy (ortho) vs 4-Ethoxy (para) positional isomer
Ortho substitution may alter binding conformation relative to para analog.
SAR context; spatial arrangement distinct from para isomer, requiring target-specific validation.
Medicinal Chemistry Ligand Design Structure-Activity Relationship

Optimal Research Applications


SAR Studies

Procurement is most justified when this compound is used as a specific tool in SAR campaigns. Its unique ortho-ethoxy substitution pattern (Section 3, Evidence 3) makes it essential for exploring the steric and electronic requirements of a target binding site. Replacing it with the unsubstituted or para-substituted analog would compromise the study's objective of mapping the chemical space around the benzyl ring [1].

Lipophilicity-Driven Lead Optimization

This compound is a suitable candidate for lead optimization programs where modulating a compound's lipophilicity is a primary goal. The quantitative increase in LogP compared to the unsubstituted analog (Section 3, Evidence 1) provides a measurable parameter for correlating structural modification with changes in cellular permeability or other ADME properties [1].

Chemical Biology Probe Development

As a secondary amine building block with distinct physicochemical properties (Section 3, Evidence 2), this compound can serve as a starting point for developing chemical biology probes. Its structure allows for further derivatization, enabling the attachment of fluorescent tags, biotin, or other reporter groups to investigate target engagement in cellular assays [1].

Application
Selection Property
Validation Focus
SAR studies
Ortho-ethoxy substitution pattern
Spatial and electronic requirement mapping in target binding site
Lipophilicity-driven lead optimization
Reported LogP difference versus unsubstituted analog
Correlation with cellular permeability and ADME profiling endpoints
Chemical biology probe development
Secondary amine handle for derivatization
Conjugation efficiency and target engagement in cellular models

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